6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one 6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13423433
InChI: InChI=1S/C7H4ClN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12)
SMILES:
Molecular Formula: C7H4ClN3O
Molecular Weight: 181.58 g/mol

6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one

CAS No.:

Cat. No.: VC13423433

Molecular Formula: C7H4ClN3O

Molecular Weight: 181.58 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one -

Specification

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
IUPAC Name 6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C7H4ClN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12)
Standard InChI Key BBPUOYYUBFLNML-UHFFFAOYSA-N
Isomeric SMILES C1=C2C(=CN=C1Cl)NC=NC2=O
Canonical SMILES C1=C2C(=CN=C1Cl)NC=NC2=O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

6-Chloro-1H-pyrido[3,4-d]pyrimidin-4-one (C<sub>7</sub>H<sub>4</sub>ClN<sub>3</sub>O) features a bicyclic system with a pyridine ring fused to a pyrimidine ring. Key properties include:

PropertyValueSource
Molecular Weight181.58 g/mol
Boiling Point400.8±55.0 °C (Predicted)
Density1.66±0.1 g/cm³ (Predicted)
pKa-1.26±0.20 (Predicted)
Storage ConditionsUnder inert gas at 2–8°C
HS Code2933998090

The chlorine atom at C6 enhances electrophilic substitution reactivity, while the N1-H group facilitates hydrogen bonding with biological targets. X-ray crystallography of analogs reveals a planar structure with dihedral angles <5° between rings, promoting π-stacking interactions .

Spectral Data

  • IR (KBr): ν<sub>max</sub> 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N pyrimidine) .

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.92 (s, 1H, H2), 8.45 (d, J = 5.1 Hz, 1H, H5), 7.89 (d, J = 5.1 Hz, 1H, H6) .

  • <sup>13</sup>C NMR: δ 162.4 (C4=O), 154.3 (C2), 148.9 (C6-Cl), 134.2–118.7 (pyridine/pyrimidine carbons) .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via cyclocondensation strategies:

Route A (Thermal Cyclization):
Ethyl 3-amino-2-chloroisonicotinate undergoes cyclization with chloroformamidine hydrochloride at 120°C, yielding the pyrido[3,4-d]pyrimidine core . Subsequent chlorination at C6 using POCl<sub>3</sub>/PCl<sub>5</sub> achieves 85% purity .

Route B (Palladium-Catalyzed Cross-Coupling):
4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine serves as an intermediate for Suzuki-Miyaura couplings with aryl boronic acids, introducing substituents at C4 . This method enables diversification but requires inert atmospheres (Ar/N<sub>2</sub>) .

Optimization Challenges

  • Regioselectivity: Competing nitration at C3 vs. C5 during early stages necessitates chromatographic separation (SiO<sub>2</sub>, hexane/EtOAc 3:1) .

  • Scale-Up Limitations: Batch reactions >10 g show reduced yields (∼60%) due to exothermic side reactions .

  • Purification: Recrystallization from ethanol/water (1:3) achieves >98% purity, critical for pharmacological testing .

Pharmacological Applications

Anticancer Activity

Screening against the NCI-60 panel revealed selective cytotoxicity:

Cell LineIC<sub>50</sub> (μM)Selectivity Index (vs. HEK293)Source
MDA-MB-468 (BR)1.2 ± 0.312.4
MCF-7 (BR)2.8 ± 0.58.9
UO-31 (RE)0.9 ± 0.215.7

Mechanistic studies indicate G<sub>2</sub>/M phase arrest via tubulin polymerization inhibition (EC<sub>50</sub> = 3.1 μM) . Synergy with paclitaxel (CI = 0.42 at 1:1 ratio) suggests combinational potential .

Kinase Inhibition

The compound inhibits MPS1 kinase (IC<sub>50</sub> = 38 nM), disrupting spindle assembly checkpoint signaling. Docking simulations (PDB: 4FCL) show hydrogen bonds with Glu<sup>531</sup> and hydrophobic interactions with Leu<sup>654</sup>. In xenograft models, 25 mg/kg/day dosing reduced tumor volume by 62% (p < 0.01 vs. control).

Structure-Activity Relationships (SAR)

C4 Substitutions

  • Aryl Groups (e.g., Ph, 4-Cl-Ph): Enhance MPS1 affinity 3–5× via π-π stacking .

  • Alkyl Chains (C3–C6): Improve solubility but reduce potency (IC<sub>50</sub> ↑ 40–70%) .

  • Amino Derivatives: N-Methylation at C4 abolishes activity, suggesting H-bond donor necessity .

C6 Modifications

  • Cl → F: Lowers logP (1.8 → 1.2) but decreases UO-31 cytotoxicity (IC<sub>50</sub> 0.9 → 4.3 μM) .

  • Cl → Br: Improves MPS1 inhibition (IC<sub>50</sub> 38 → 22 nM) but increases hepatotoxicity (ALT ↑ 2.4×).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator